molecular formula C22H19ClO5 B11157259 methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11157259
M. Wt: 398.8 g/mol
InChI Key: SNBPJMLQAGOSPL-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of coumarin derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . The process may also involve steps like O-acylation and the use of reagents like benzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Organic halides and nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenylbenzyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19ClO4
  • Molecular Weight : 348.81 g/mol

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various cellular pathways.

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help in reducing oxidative stress in cells. This is crucial for preventing cellular damage and could play a role in cancer prevention.
  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. This effect is thought to be mediated through the modulation of signaling pathways involved in cell proliferation and survival.

Biological Activity Data

Biological ActivityObserved EffectsReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in cancer cells

Case Study 1: Antioxidant Activity

A study conducted on various flavonoids, including methyl {6-chloro-7-[4-(ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, showed that it exhibited strong free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, revealing that this compound significantly outperformed several known antioxidants.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that methyl {6-chloro-7-[4-(ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate effectively reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic application in chronic inflammatory conditions.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it inhibited the growth of breast cancer cell lines (MCF7) by inducing cell cycle arrest and apoptosis. The study highlighted the role of mitochondrial dysfunction as a mechanism underlying these effects.

Properties

Molecular Formula

C22H19ClO5

Molecular Weight

398.8 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H19ClO5/c1-4-14-5-7-15(8-6-14)12-27-20-11-19-16(9-18(20)23)13(2)17(22(25)28-19)10-21(24)26-3/h4-9,11H,1,10,12H2,2-3H3

InChI Key

SNBPJMLQAGOSPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C=C)CC(=O)OC

Origin of Product

United States

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